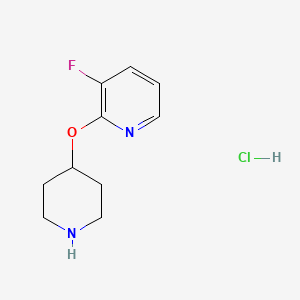
3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride is a chemical compound with the formula C10H13FN2O・HCl . It has a molecular weight of 232.68 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13FN2O/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at 4 degrees Celsius . More specific physical and chemical properties, such as solubility or melting point, are not provided in the available sources.Applications De Recherche Scientifique
Quantum Chemical and Molecular Dynamics Simulations
Research has shown that piperidine derivatives, including those similar in structure to "3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride," are studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations help understand their behavior on metal surfaces, which is significant for material science applications (Kaya et al., 2016).
Synthesis Techniques
The synthesis of fluorinated nitrogen heterocycles, including compounds related to "3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride," has been achieved through gold catalysis and Selectfluor. These techniques facilitate the creation of compounds with potential applications in pharmaceuticals and agrochemicals (Simonneau et al., 2011).
Medicinal Chemistry Applications
Compounds structurally similar to "3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride" have been explored as kinase inhibitors, with potential applications in cancer treatment. These compounds' interactions with proteins are studied using docking and quantitative structure–activity relationship (QSAR) methods, highlighting their importance in developing new therapeutic agents (Caballero et al., 2011).
Synthesis of Fluorinated Piperidines and Pyrrolidines
Research has also been conducted on the diastereoselective synthesis of fluorinated piperidines and pyrrolidines, which are crucial substructures in many biologically active compounds. Such studies are vital for advancing pharmaceuticals and agrochemicals containing fluorinated heterocycles (Gichuhi et al., 2014).
Multi-Component Reactions
The one-pot synthesis of polyfunctionalized compounds, incorporating fluorochloro pyridyl moieties through reactions catalyzed by piperidine, demonstrates an efficient route to diverse chemical entities. These methods are noteworthy for their simplicity and yield, contributing to the rapid development of novel compounds with potential applications across various fields (Ye et al., 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, suggesting that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, and using appropriate protective equipment .
Propriétés
IUPAC Name |
3-fluoro-2-piperidin-4-yloxypyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-9-2-1-5-13-10(9)14-8-3-6-12-7-4-8;/h1-2,5,8,12H,3-4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYALLSKBBGOHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=CC=N2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-(piperidin-4-yloxy)pyridine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-methyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2983728.png)
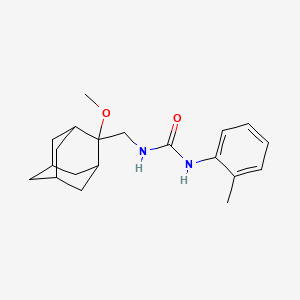

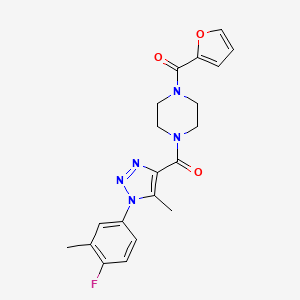


![2-((3-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2983737.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-2-iodobenzamide](/img/structure/B2983738.png)
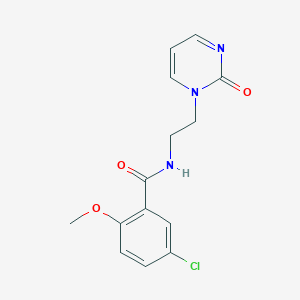
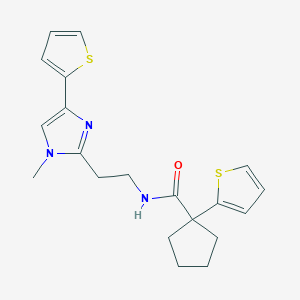
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2983743.png)


![1,1-Bis[(3-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2983748.png)